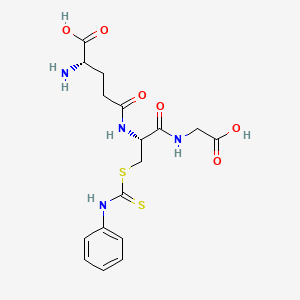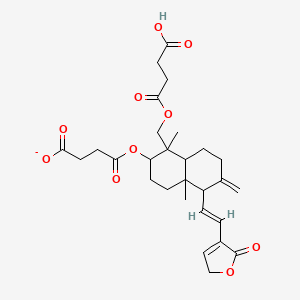![molecular formula C11H13IN4O3 B12351123 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, and an iodine atom attached to a pyrrolo[2,3-d]pyrimidin-4-one core. Its molecular formula is C11H13IN4O3, and it has a molecular weight of 376.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidin-4-one core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the iodine atom: This step often involves iodination reactions using reagents such as iodine or iodine monochloride.
Attachment of the hydroxymethyl group: This can be accomplished through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Incorporation of the oxolan ring: This step involves the formation of the oxolan ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide or ammonia can be used under various conditions depending on the desired substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of deiodinated compounds.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidin-4-one derivatives.
Applications De Recherche Scientifique
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-7-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- 2-amino-7-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Uniqueness
The uniqueness of 2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one lies in its specific structural features, such as the presence of the oxolan ring and the iodine atom, which confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C11H13IN4O3 |
|---|---|
Poids moléculaire |
376.15 g/mol |
Nom IUPAC |
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7-8,17H,1-2,4H2,(H2,13,15,18)/t5-,7+,8?/m0/s1 |
Clé InChI |
BFKFTKBKOBGLLW-LSBSRIOGSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3C2=NC(=NC3=O)N)I |
SMILES canonique |
C1CC(OC1CO)N2C=C(C3C2=NC(=NC3=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)


![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)


![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)

![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)
aminehydrochloride](/img/structure/B12351121.png)



